4-(6-Iodothieno[3,2-d]pyrimidin-4-yl)morpholine
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Overview
Description
OSM-S-159: is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in the treatment of malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-159 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the generation of the boronate ester and the synthesis of the thiophene starting material .
Industrial Production Methods: Industrial production methods for OSM-S-159 are not well-documented, as the compound is primarily synthesized for research purposes. the general principles of organic synthesis and scale-up processes would apply.
Chemical Reactions Analysis
Types of Reactions: OSM-S-159 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly halogenation, are common in the synthesis of OSM-S-159.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products: The major products formed from these reactions include various derivatives of the aminothienopyrimidine scaffold, which can be further evaluated for their biological activity .
Scientific Research Applications
Chemistry: OSM-S-159 is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is evaluated for its biological activity against malaria parasites, particularly Plasmodium falciparum .
Medicine: OSM-S-159 has shown potential as an antimalarial agent, with studies indicating its effectiveness in inhibiting the growth of malaria parasites .
Industry: While primarily a research compound, OSM-S-159’s potential as an antimalarial drug could lead to its industrial production and use in pharmaceutical formulations .
Mechanism of Action
OSM-S-159 exerts its effects by inhibiting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase. This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound forms a covalent adduct with the enzyme, leading to its inactivation .
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.
TCMDC-135294: A structurally related compound identified in the same screening process.
Uniqueness: OSM-S-159 is unique due to its specific mechanism of action, targeting the asparaginyl-tRNA synthetase in Plasmodium falciparum. This specificity reduces the likelihood of cross-reactivity with human enzymes, making it a promising candidate for further development .
Properties
Molecular Formula |
C10H10IN3OS |
---|---|
Molecular Weight |
347.18 g/mol |
IUPAC Name |
4-(6-iodothieno[3,2-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C10H10IN3OS/c11-8-5-7-9(16-8)10(13-6-12-7)14-1-3-15-4-2-14/h5-6H,1-4H2 |
InChI Key |
UZWIPNXYAJRTAG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2SC(=C3)I |
Origin of Product |
United States |
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